4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Catalog No.
S681289
CAS No.
210827-34-2
M.F
C7H11NO4S
M. Wt
205.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

CAS Number

210827-34-2

Product Name

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

IUPAC Name

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

InChI

InChI=1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11)

InChI Key

RZNNEQHIXCRCKM-UHFFFAOYSA-N

SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)N)O

Canonical SMILES

CC(C)(C1=COC(=C1)S(=O)(=O)N)O

The exact mass of the compound 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is a heterocyclic sulfonamide inhibitor targeting human carbonic anhydrase (CA) isoforms. It demonstrates potent, low-nanomolar inhibition of tumor-associated isoforms CA IX and CA XII, which are key regulators of pH in the hypoxic microenvironment of solid tumors and are validated targets for cancer therapy. Due to its high affinity and demonstrated selectivity over ubiquitous, off-target isoforms like CA I and CA II, this compound serves as a critical chemical probe for studying cancer biology and as a foundational building block for developing advanced therapeutics, including targeted protein degraders.

Substituting this compound with close analogs is inadvisable for targeted research due to significant penalties in potency and isoform selectivity. Structure-activity relationship (SAR) data reveals that replacing the furan core with a thiophene ring, or removing the tertiary hydroxyl group, measurably alters the binding affinity for target isoforms CA IX/XII and, critically, for off-target isoforms CA I/II. Such modifications disrupt the precise geometry and hydrogen-bonding network within the enzyme's active site, rendering analogs unsuitable for applications that depend on maximizing potency and maintaining a clean selectivity window against ubiquitous CA isoforms.

Superior Potency Against Tumor-Associated CA IX Over Common Off-Target CA II

This compound exhibits a potent inhibition constant (Ki) of 5.9 nM against the cancer-related isoform hCA IX, while showing significantly weaker inhibition of the widespread cytosolic isoform hCA II (Ki = 107 nM). This represents an 18.1-fold selectivity for the target isoform. In contrast, the benchmark clinical inhibitor Acetazolamide (AZA) is non-selective, inhibiting hCA II (Ki = 12 nM) more potently than hCA IX (Ki = 25 nM).

Evidence DimensionInhibition Constant (Ki) & Selectivity Index (Ki hCA II / Ki hCA IX)
Target Compound DataKi hCA IX = 5.9 nM; Selectivity Index = 18.1
Comparator Or BaselineAcetazolamide: Ki hCA IX = 25 nM; Selectivity Index = 0.48
Quantified DifferenceOver 37-fold higher isoform selectivity compared to Acetazolamide.
ConditionsEnzymatic inhibition assay against recombinant human carbonic anhydrase isoforms.

For developing targeted anticancer agents or chemical probes, this high selectivity is critical to minimize off-target effects and toxicity associated with inhibiting the physiologically important CA II isoform.

Enhanced Target Potency with Furan Scaffold Compared to Thiophene Analog

Direct comparative analysis within the same study shows that the furan-based scaffold of the target compound provides superior inhibition of hCA IX (Ki = 5.9 nM) and hCA XII (Ki = 4.8 nM) compared to its direct thiophene analog. The thiophene-based comparator yielded Ki values of 7.5 nM and 5.2 nM against hCA IX and hCA XII, respectively, demonstrating a measurable loss of potency.

Evidence DimensionInhibition Constant (Ki) vs. hCA IX
Target Compound Data5.9 nM
Comparator Or BaselineThiophene analog: 7.5 nM
Quantified Difference27% more potent (lower Ki) than the thiophene analog.
ConditionsEnzymatic inhibition assay against recombinant human CA IX isoform.

This evidence justifies the specific procurement of the furan-containing compound for SAR studies and lead optimization programs where maximizing target affinity is a primary objective.

Precursor Suitability: Validated as a High-Affinity Warhead for PROTAC Synthesis

The compound has been successfully utilized as the carbonic anhydrase-binding 'warhead' in the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CA IX. Its selection was based on its established high affinity and selectivity, confirming its compatibility with complex synthetic routes for developing next-generation therapeutics. The resulting PROTAC demonstrated effective, concentration-dependent degradation of CA IX in cell-based assays.

Evidence DimensionFunctional Utility in Downstream Synthesis
Target Compound DataSuccessfully incorporated as a CA IX ligand in a functional PROTAC.
Comparator Or BaselineGeneric or unvalidated building blocks lacking demonstrated high-affinity target engagement.
Quantified DifferenceN/A (Demonstrated functional utility vs. hypothetical utility)
ConditionsMulti-step organic synthesis of a PROTAC, followed by Western blot analysis for protein degradation in human cell lines (e.g., HeLa).

Procuring this specific compound de-risks and accelerates the development of targeted protein degraders by providing a validated, high-affinity starting point, saving significant time and resources in ligand selection and synthesis.

Lead Compound for Structure-Based Design of Selective Anticancer Agents

Given its potent and selective inhibition of CA IX and XII, this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing novel therapeutics targeting hypoxic tumors. Its well-defined SAR provides a strong foundation for further optimization.

High-Affinity Ligand for Targeted Protein Degrader (PROTAC) Development

As validated in the literature, this molecule serves as a procurement-ready warhead for synthesizing PROTACs that specifically target CA IX for degradation, offering an alternative therapeutic modality to simple inhibition.

Chemical Probe for Investigating Hypoxia and pH Regulation in Cancer

The compound's high selectivity for CA IX/XII over CA I/II allows researchers to precisely dissect the roles of these tumor-associated isoforms in cancer cell metabolism, invasion, and metastasis, without the confounding effects of inhibiting ubiquitous CAs.

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-

Dates

Last modified: 08-15-2023

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